Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl

Lipophilicity Positional isomerism Membrane permeability

Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hydrochloride (CAS 2177267-25-1) is a fully saturated, bicyclic heterocycle combining a fused furan and pyrrolidine ring system with a methyl substituent at the 3-position. It belongs to the hexahydro-2H-furo[2,3-c]pyrrole scaffold class, a privileged framework in medicinal chemistry utilized as a conformationally constrained amine building block for introducing spirocyclic or fused-ring motifs into lead compounds.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B13048817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCC1COC2C1CNC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-5-4-9-7-3-8-2-6(5)7;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m0./s1
InChIKeyQMNZSOXJLLBRPJ-MKXDVQRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole HCl: A Defined-Stereochemistry Furopyrrolidine Building Block for Drug Discovery


Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hydrochloride (CAS 2177267-25-1) is a fully saturated, bicyclic heterocycle combining a fused furan and pyrrolidine ring system with a methyl substituent at the 3-position . It belongs to the hexahydro-2H-furo[2,3-c]pyrrole scaffold class, a privileged framework in medicinal chemistry utilized as a conformationally constrained amine building block for introducing spirocyclic or fused-ring motifs into lead compounds [1]. The compound is supplied as a racemic hydrochloride salt with molecular formula C7H14ClNO and molecular weight 163.65 g/mol; its defined relative stereochemistry (3S,3AS,6AS) distinguishes it from diastereomeric or positional-isomer analogs that may exhibit divergent physicochemical and pharmacological profiles .

Why Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole HCl Cannot Be Replaced by Generic Furopyrrolidine Analogs


Furo[2,3-c]pyrrole building blocks are not interchangeable due to differences in methyl-group position, salt form, and stereochemistry. The 3-methyl substitution pattern of this compound produces a measured LogP of 0.66, which is 0.90 log units higher than the 2-methyl positional isomer , indicating significantly greater lipophilicity that directly impacts membrane permeability and protein binding in derived lead molecules. The hydrochloride salt form provides aqueous solubility advantages over the free base (predicted pKa 10.25) , enabling direct use in standard coupling reactions without additional salt-formation steps. Additionally, the racemic nature of the compound supplies both enantiomers simultaneously, which can be advantageous during early-stage scaffold exploration when optimal stereochemistry has not yet been determined .

Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole HCl: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage of 3-Methyl vs. 2-Methyl Positional Isomer (ΔLogP = 0.90)

The racemic 3-methyl analog exhibits substantially higher lipophilicity compared to the 2-methyl positional isomer, a critical determinant of passive membrane permeability and target binding. Calculated partition coefficients from vendor-supplied data show a difference of 0.90 log units . This suggests that medicinal chemists exploring structure-activity relationships (SAR) around methyl placement will observe meaningful differences in ADME profiles, making these isomers non-substitutable in lead optimization .

Lipophilicity Positional isomerism Membrane permeability

Hydrochloride Salt Offers Aqueous Formulation Advantage Over Free Base (pKa-Based Inference)

The target compound is supplied as the hydrochloride salt, which protonates the pyrrolidine nitrogen to produce a water-soluble ionic species. The corresponding free base has a predicted pKa of 10.25, indicating that at physiological pH (7.4) the free base is predominantly protonated, but the HCl salt ensures complete ionization and counterion uniformity for reproducible aqueous solubility and accurate stoichiometric calculations in synthesis . While the free base (CAS 2177267-24-0) may be preferred for non-aqueous or gas-phase applications, the salt form eliminates the variability associated with partial protonation during salt metathesis or coupling reactions .

Salt form Aqueous solubility pKa

Molecular Weight and Formula Differentiation from Non-Methylated Core Scaffold

The 3-methyl substitution in the target compound increases the molecular weight by 14.03 Da compared to the unsubstituted hexahydro-2H-furo[2,3-c]pyrrole hydrochloride scaffold (C6H12ClNO, MW 149.62) [1]. The methyl group also adds steric bulk near the pyrrolidine ring junction, which can influence the conformational preferences of downstream derived molecules and alter binding interactions with biological targets .

Molecular weight Scaffold diversity Building block

High-Purity Supply with Batch-Specific QC Documentation Enables Reproducible Synthesis

Multiple vendors supply the compound at purities of 95% or 98% with batch-specific quality control (QC) documentation including NMR and HPLC traces . In contrast, the non-methylated analog is often listed at 95% purity with fewer suppliers offering detailed analytical characterization [1]. The availability of defined-purity lots supports reproducible stoichiometric calculations in multi-step synthetic sequences, where impurities in the building block can propagate into complex product mixtures .

Purity Quality control Reproducibility

Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole HCl: Key Application Scenarios Informed by Quantitative Evidence


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Candidates Requiring Moderately Lipophilic Amine Scaffolds

The measured LogP of 0.66 for this compound places it in a favorable lipophilicity range for CNS drug discovery (typically LogP 1–4 for passive blood-brain barrier penetration). Compared to the 2-methyl isomer (LogP -0.24), the 3-methyl analog offers an 8-fold higher partition coefficient, making it the preferred starting point for programs targeting intracellular or CNS targets where modest lipophilicity is required . The hydrochloride salt form further facilitates the preparation of dosing solutions for in vivo pharmacokinetic studies without additional formulation steps [1].

Fragment-Based Drug Discovery (FBDD): Addition of a Methyl-Equipped Furopyrrolidine Fragment to Compound Libraries

In FBDD campaigns, each heavy atom contributes to binding energy and pharmacokinetic property modulation. The 3-methyl group on this scaffold adds exactly one carbon atom (14 Da) compared to the non-methylated core, providing a defined increment for SAR studies . The compound's zero rotatable bonds and defined stereochemistry reduce conformational entropy penalties upon target binding, potentially improving fragment hit rates compared to more flexible amine building blocks [1].

Synthetic Methodology Development: Testing Regioselective Coupling Reactions on Furopyrrolidine Templates

The distinct electronic environment of the 3-methyl-substituted bridgehead nitrogen, combined with the steric shielding provided by the methyl group, makes this compound a useful probe for evaluating regioselectivity in amide coupling, reductive amination, or N-arylation reactions . The availability of both racemic HCl salt (this compound) and the single-enantiomer free base (CAS 2177267-24-0) from commercial sources enables direct comparative studies of stereochemical outcomes in asymmetric synthesis [1].

Antimicrobial or Anticancer Screening Cascades Using Furopyrrolidine-Derived Compound Libraries

Furo[2,3-c]pyrrole scaffolds have been reported to exhibit antimicrobial and anticancer activities when incorporated into more complex heterocyclic frameworks . This specific 3-methylhexahydro variant, when used as a building block in library synthesis via ring-rearrangement metathesis or cycloaddition chemistry, can generate natural product-like cyclopenta[b]furo[2,3-c]pyrroles with potential bioactivity [1]. Screening such libraries may reveal hits with improved target selectivity driven by the methyl substitution pattern .

Quote Request

Request a Quote for Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.